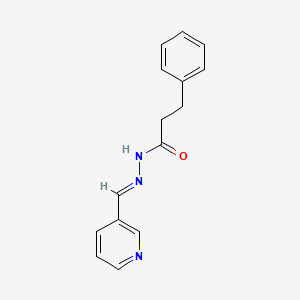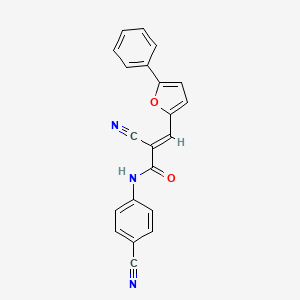![molecular formula C21H26N6O3 B5509870 N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that combine different building blocks to form the desired complex molecule. For instance, the synthesis of benzodifuranyl derivatives, as described by Abu‐Hashem et al. (2020), involves reactions of visnagenone or khellinone with amino thiouracils, leading to heterocyclic compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similar synthetic strategies might be applicable for the target compound, emphasizing the construction of its complex framework through strategic coupling reactions and functional group transformations.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings and nitrogen-containing functional groups, which can significantly influence the compound's chemical behavior and interactions. The structural analysis of closely related molecules, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveals similar molecular conformations but different intermolecular interactions depending on the substituents, as found by Mahesha et al. (2019) (Mahesha et al., 2019). This highlights the importance of detailed structural analysis in understanding the potential chemical and physical properties of the compound .
Chemical Reactions and Properties
The compound's chemical reactivity can be influenced by its functional groups. Piperazine and pyrimidinyl units, for example, are known to partake in various chemical reactions, including nucleophilic substitutions and coupling reactions, which can be used to further modify the molecule or to study its interaction with biological targets. The synthesis and pharmacological evaluation of related compounds, such as those by Krishnamurthy et al. (2011), involve reactions that introduce sulfonamide and carboxamide groups, indicating a wide range of possible chemical modifications (Krishnamurthy et al., 2011).
Aplicaciones Científicas De Investigación
Antineoplastic Applications
Flumatinib, a compound structurally related to "N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide", has been investigated for its antineoplastic properties, specifically in the treatment of chronic myelogenous leukemia (CML). It is a tyrosine kinase inhibitor currently in Phase I clinical trials in China. The study focused on identifying the metabolites of flumatinib in CML patients to understand its main metabolic pathways, revealing insights into N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as major processes (Gong et al., 2010).
Analgesic and Anti-Inflammatory Applications
Novel benzodifuranyl compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, related structurally to the requested compound by featuring complex heterocyclic frameworks, showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to sodium diclofenac in some cases (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A series of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several strains of bacteria and fungi. These compounds, by virtue of their structural similarity to the specified chemical, indicate the potential for antimicrobial applications (Desai et al., 2016).
Anti-Tubercular Agents
In the search for potent anti-tubercular agents, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. These studies highlight the relevance of such compounds in developing new treatments for tuberculosis (Srinivasarao et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(23-16-4-5-17-18(14-16)30-15-29-17)27-12-10-25(11-13-27)19-6-7-22-20(24-19)26-8-2-1-3-9-26/h4-7,14H,1-3,8-13,15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYUNHZIOPOJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)